3-(1,3-Dioxan-2-yl)-2'-[(4-trifluoromethyl)phenyl]propiophenone
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Overview
Description
3-(1,3-Dioxan-2-yl)-2’-[(4-trifluoromethyl)phenyl]propiophenone is an organic compound that features a dioxane ring and a trifluoromethyl-substituted phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-Dioxan-2-yl)-2’-[(4-trifluoromethyl)phenyl]propiophenone typically involves multi-step organic reactions. A common approach might include:
Formation of the Dioxane Ring: This can be achieved through the acid-catalyzed cyclization of diols.
Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Coupling Reactions: The final step might involve coupling the dioxane ring with the trifluoromethyl-substituted phenyl group using reagents like Grignard reagents or organolithium compounds.
Industrial Production Methods
Industrial production methods would likely scale up the laboratory synthesis routes, optimizing for yield, purity, and cost-effectiveness. This might involve continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the dioxane ring or the phenyl group.
Reduction: Reduction reactions might target the carbonyl group if present.
Substitution: Halogenation or nitration reactions could occur on the phenyl ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid).
Major Products
The major products would depend on the specific reactions but might include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
3-(1,3-Dioxan-2-yl)-2’-[(4-trifluoromethyl)phenyl]propiophenone could have applications in:
Chemistry: As an intermediate in organic synthesis.
Biology: Potential use in biochemical assays or as a probe.
Medicine: Possible pharmaceutical applications due to its unique structure.
Industry: Use in the manufacture of specialty chemicals or materials.
Mechanism of Action
The mechanism of action would depend on the specific application. In a biological context, it might interact with specific enzymes or receptors, altering their activity. The trifluoromethyl group could enhance the compound’s binding affinity or metabolic stability.
Comparison with Similar Compounds
Similar Compounds
3-(1,3-Dioxan-2-yl)-2’-phenylpropiophenone: Lacks the trifluoromethyl group.
2’-[(4-Trifluoromethyl)phenyl]propiophenone: Lacks the dioxane ring.
Uniqueness
The presence of both the dioxane ring and the trifluoromethyl-substituted phenyl group makes 3-(1,3-Dioxan-2-yl)-2’-[(4-trifluoromethyl)phenyl]propiophenone unique, potentially offering a combination of chemical stability and biological activity not found in similar compounds.
Biological Activity
3-(1,3-Dioxan-2-yl)-2'-[(4-trifluoromethyl)phenyl]propiophenone, also known by its CAS number 898757-56-7, is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological properties, focusing on antimicrobial activity, cytotoxicity, and anti-inflammatory effects.
- Molecular Formula : C20H19F3O3
- Molecular Weight : 364.37 g/mol
- Physical State : Solid
- Melting Point : Approximately 75 °C
Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties against various bacterial strains. A study indicated that derivatives containing the trifluoromethyl group often exhibit significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). For instance, a related compound demonstrated a minimum inhibitory concentration (MIC) of 12.9 μM against MRSA, indicating potent bactericidal effects .
Compound | MIC (μM) | Bactericidal Activity |
---|---|---|
This compound | TBD | Yes |
Related Trifluoromethyl Compound | 12.9 | Yes |
Cytotoxicity
Research has shown that many compounds with similar structures exhibit low cytotoxicity to human cells. In vitro studies reported that the tested compounds did not show significant cytotoxic effects at concentrations up to 20 μM. This suggests a favorable safety profile for potential therapeutic applications .
Anti-inflammatory Potential
The anti-inflammatory effects of the compound were assessed through its ability to inhibit NF-κB activation, a key transcription factor involved in inflammatory responses. Some derivatives demonstrated an ability to attenuate lipopolysaccharide-induced NF-κB activation more effectively than their parent compounds. The structure-activity relationship indicates that specific substitutions on the phenyl ring can enhance anti-inflammatory properties .
Case Studies and Research Findings
- In Vitro Studies : A series of in vitro experiments confirmed that compounds with trifluoromethyl groups showed enhanced activity against bacterial strains while maintaining low toxicity levels in mammalian cells .
- Mechanism of Action : Investigations into the mode of action suggested that these compounds might interfere with bacterial macromolecular synthesis, indicating a broad-spectrum antibacterial effect .
- Safety Profile : In vivo studies using mouse models indicated no significant adverse effects at doses up to 50 mg/kg, supporting the compound's potential for further development as an antimicrobial agent without notable toxicity concerns .
Properties
IUPAC Name |
3-(1,3-dioxan-2-yl)-1-[2-[4-(trifluoromethyl)phenyl]phenyl]propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F3O3/c21-20(22,23)15-8-6-14(7-9-15)16-4-1-2-5-17(16)18(24)10-11-19-25-12-3-13-26-19/h1-2,4-9,19H,3,10-13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOKLBVWPPHNKCC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(OC1)CCC(=O)C2=CC=CC=C2C3=CC=C(C=C3)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40646082 |
Source
|
Record name | 3-(1,3-Dioxan-2-yl)-1-[4'-(trifluoromethyl)[1,1'-biphenyl]-2-yl]propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40646082 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898757-56-7 |
Source
|
Record name | 3-(1,3-Dioxan-2-yl)-1-[4'-(trifluoromethyl)[1,1'-biphenyl]-2-yl]propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40646082 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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